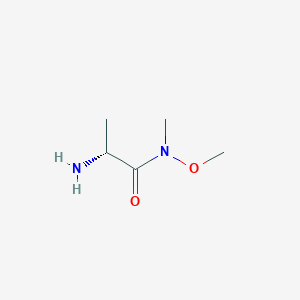

(2R)-2-amino-N-methoxy-N-methylpropanamide

CAS No.: 114684-51-4

Cat. No.: VC2708848

Molecular Formula: C5H12N2O2

Molecular Weight: 132.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 114684-51-4 |

|---|---|

| Molecular Formula | C5H12N2O2 |

| Molecular Weight | 132.16 g/mol |

| IUPAC Name | (2R)-2-amino-N-methoxy-N-methylpropanamide |

| Standard InChI | InChI=1S/C5H12N2O2/c1-4(6)5(8)7(2)9-3/h4H,6H2,1-3H3/t4-/m1/s1 |

| Standard InChI Key | FYYCIUWVKMXBFH-SCSAIBSYSA-N |

| Isomeric SMILES | C[C@H](C(=O)N(C)OC)N |

| SMILES | CC(C(=O)N(C)OC)N |

| Canonical SMILES | CC(C(=O)N(C)OC)N |

Introduction

Chemical Structure and Properties

(2R)-2-amino-N-methoxy-N-methylpropanamide is structurally classified as a Weinreb amide featuring an R-configuration at the alpha carbon. The compound contains an amino group at the 2-position with R-stereochemistry (derived from D-alanine), connected to an N-methoxy-N-methylamide functional group.

Molecular Identification

(2R)-2-amino-N-methoxy-N-methylpropanamide has a molecular formula of C₅H₁₂N₂O₂ with a calculated molecular weight of approximately 132.16 g/mol . The compound belongs to the broader class of N-methoxy-N-methylamides, which are widely recognized as Weinreb amides. These amides contain the distinctive N-methoxy-N-methyl group attached to a carbonyl, providing unique reactive properties.

Physical and Chemical Properties

Based on the structural analysis, this compound exhibits several key physicochemical properties:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 132.16100 g/mol | |

| Exact Mass | 132.09000 | |

| Polar Surface Area (PSA) | 55.56000 | |

| LogP | 0.05370 |

The relatively low LogP value suggests moderate hydrophilicity, making the compound soluble in both aqueous and organic media. This amphiphilic character is beneficial for various synthetic applications where solubility in different reaction media is required.

Stereochemistry and Structural Significance

Stereochemical Configuration

The "2R" designation in the compound name indicates R-configuration at the alpha carbon (C-2 position). This stereochemistry is crucial for its biological and synthetic applications, as the spatial arrangement of atoms determines how the molecule interacts with biological receptors or other reagents in stereoselective reactions.

Structural Relationship to Other Compounds

(2R)-2-amino-N-methoxy-N-methylpropanamide is the R-stereoisomer counterpart to the S-stereoisomer (2S)-2-amino-N-methoxy-N-methylpropanamide . This stereochemical relationship is significant in pharmaceutical research where enantiomeric purity can dramatically affect biological activity. The compound is also structurally related to (2R)-2-amino-N-methylpropanamide (N-methyl-D-alaninamide), differing by the addition of a methoxy group on the amide nitrogen .

Synthetic Methods

Synthesis from D-Alanine

The most common synthetic route to (2R)-2-amino-N-methoxy-N-methylpropanamide involves the conversion of D-alanine to the corresponding Weinreb amide. This process typically employs coupling agents to facilitate the formation of the amide bond between the carboxylic acid of D-alanine and N,O-dimethylhydroxylamine.

Coupling Agent Methodologies

Various coupling agents can be used for the synthesis of Weinreb amides from amino acids:

One-Pot Synthesis Methods

Recent advancements have developed one-pot methods for synthesizing Weinreb amides. These approaches eliminate the need for isolating intermediates, making the synthesis more efficient and environmentally friendly . The one-pot synthesis employs mild reaction conditions and is suitable for generating optically pure products, which is essential for maintaining the stereochemical integrity of the R-configuration .

Applications in Organic Synthesis

As Synthetic Intermediates

(2R)-2-amino-N-methoxy-N-methylpropanamide serves as a valuable intermediate in organic synthesis due to the unique reactivity of its Weinreb amide functionality. The compound can undergo nucleophilic addition to form a stable five-membered cyclic intermediate, which prevents over-addition and enables controlled transformations .

Applications in Peptide Chemistry

In peptide synthesis, (2R)-2-amino-N-methoxy-N-methylpropanamide can be employed to introduce modified amino acid residues with specific stereochemistry. The controlled reactivity of the Weinreb amide functionality allows for selective transformations in complex peptide structures.

Analytical Characterization

Spectroscopic Analysis

Chiral compounds like (2R)-2-amino-N-methoxy-N-methylpropanamide require specialized analytical techniques to verify their enantiomeric purity and structural characteristics:

HPLC Analysis

High-performance liquid chromatography (HPLC) is commonly used to analyze the purity and stereochemical integrity of Weinreb amides. For chiral analysis specifically, specialized HPLC systems equipped with polarimeters can be employed . These systems typically include:

-

Merck D-7000 system manager

-

Merck-Lachrom L-7100 pump

-

Merck-Lachrom L-7200 autosampler

-

Merck-Lachrom L-7360 oven

-

Merck-Lachrom L-7400 UV-detector

Polarimetry

Optical rotation measurements provide crucial information about the stereochemical purity of chiral compounds. These measurements are typically conducted using polarimeters with various light sources:

Chemical Verification Methods

The identity and reactivity of the compound can be verified through specific chemical transformations characteristic of Weinreb amides, such as reduction to aldehydes or reaction with organometallic reagents to form ketones.

Recent Research and Applications

Pharmaceutical Applications

Compounds containing the (2R)-2-amino-N-methoxy-N-methylpropanamide structure serve as important building blocks in pharmaceutical research. The stereospecific nature of this compound makes it valuable in the synthesis of biologically active molecules where stereochemistry plays a crucial role in function.

Applications in Total Synthesis

Recent research has utilized Weinreb amides like (2R)-2-amino-N-methoxy-N-methylpropanamide in the total synthesis of complex natural products. These amides serve as versatile intermediates that can be transformed into various functional groups, including aldehydes, ketones, and amides, with control over stereochemistry .

Solid-Phase Synthesis Applications

The use of Weinreb amides in solid-phase synthesis has been documented, where they enable the synthesis of α-amino aldehydes linked to solid supports . This approach facilitates subsequent reactions such as Wittig olefination or reductive amination, expanding the diversity of structures that can be accessed using combinatorial chemistry techniques .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume